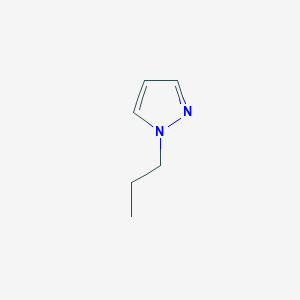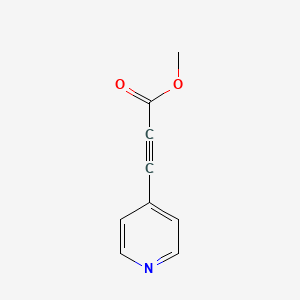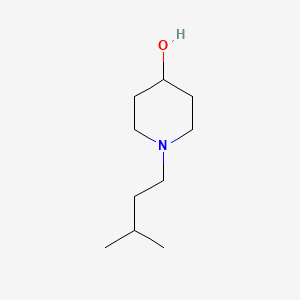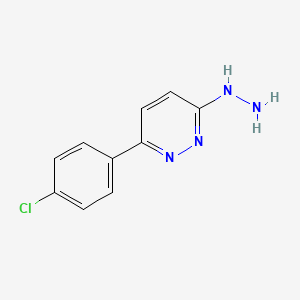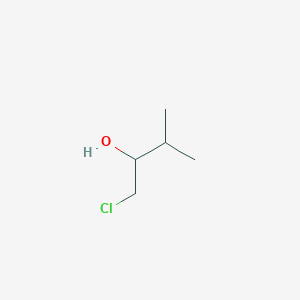
1-Chloro-3-methylbutan-2-ol
説明
1-Chloro-3-methylbutan-2-ol is a chemical compound with the molecular formula C5H11ClO and a molecular weight of 122.59 . It is also known by its IUPAC name 1-chloro-3-methyl-2-butanol .
Molecular Structure Analysis
The InChI code for 1-Chloro-3-methylbutan-2-ol is 1S/C5H11ClO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 . This indicates that the molecule consists of a five-carbon chain with a chlorine atom attached to the first carbon, a hydroxyl group (-OH) attached to the second carbon, and a methyl group (-CH3) attached to the third carbon .Physical And Chemical Properties Analysis
1-Chloro-3-methylbutan-2-ol has a molecular weight of 122.59 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 154.7±13.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.6 mmHg at 25°C . The compound also has a molar refractivity of 31.5±0.3 cm³ .科学的研究の応用
Chemical Reactions and Synthesis
1-Chloro-3-methylbutan-2-ol is involved in various chemical reactions and synthesis processes. For example, it participates in the acid-catalyzed elimination of related compounds, leading to the formation of corresponding butenes (Casy, Myers, & Pocha, 1966). Additionally, its derivatives have been identified in treated drinking water as potential disinfection by-products, highlighting its relevance in environmental chemistry (Jobst et al., 2011).
Solvolysis and Mechanisms
Research has also focused on the solvolysis of compounds similar to 1-Chloro-3-methylbutan-2-ol, such as 3-chloro-3-ethylpentane, providing insights into the kinetics and mechanisms of these reactions in various solvents (Albuquerque, Moita, & Gonçalves, 2001). This research is important for understanding the behavior of these compounds under different chemical conditions.
Physical Properties and Interactions
The physical properties of compounds structurally similar to 1-Chloro-3-methylbutan-2-ol, such as densities and viscosities in mixtures, have been studied extensively. These studies help in understanding the nature and strength of intermolecular interactions in mixtures involving such compounds (Iloukhani, Giahshenas, & Khanlarzadeh, 2013).
Application in Biofuel Production
In the field of biofuel production, engineered enzymes have been used to convert glucose to biofuels like 2-methylpropan-1-ol (isobutanol), a compound structurally related to 1-Chloro-3-methylbutan-2-ol. This demonstrates the potential of such compounds in sustainable energy solutions (Bastian et al., 2011).
特性
IUPAC Name |
1-chloro-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATUOZRGCOGQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510747 | |
| Record name | 1-Chloro-3-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-methylbutan-2-ol | |
CAS RN |
55033-10-8 | |
| Record name | 1-Chloro-3-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



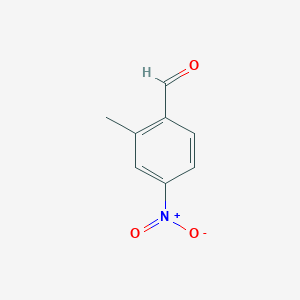
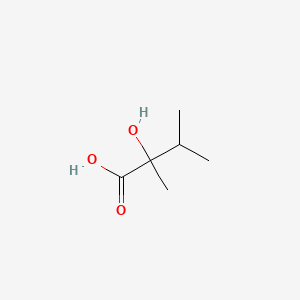
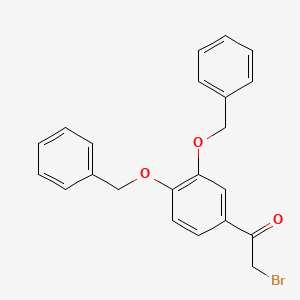
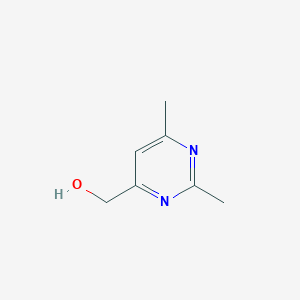
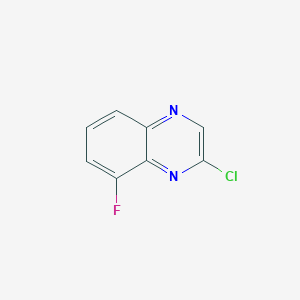
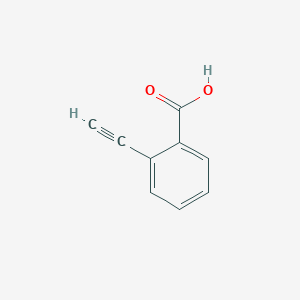
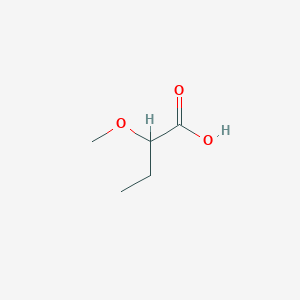
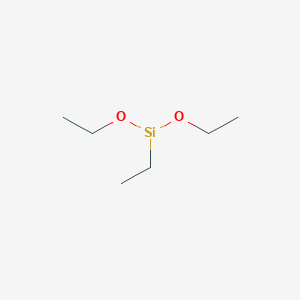
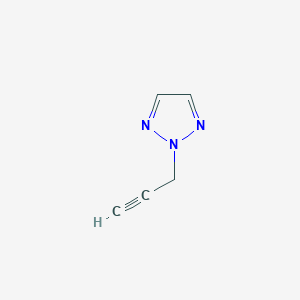
![4-phenyl-2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1367206.png)
